4-[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-iodophenyl)methyl]-3-methyl-1H-pyrazol-5-ol
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Overview
Description
4,4’-[(2-iodophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) is a compound belonging to the class of bis(pyrazolyl)methanes. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. The presence of the pyrazole ring, a five-membered heterocyclic structure with three carbon atoms and two nitrogen atoms, contributes to the compound’s unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(2-iodophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) typically involves a multi-component reaction. One common method is the one-pot pseudo three-component reaction, where two equivalents of 3-methyl-5-pyrazolone derivatives react with one equivalent of an aldehyde . Another approach is the one-pot pseudo five-component reaction, involving two equivalents of β-keto esters, two equivalents of hydrazines, and one equivalent of an aldehyde .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of multi-component reactions and the use of catalysts such as piperidine or sodium acetate can be applied to scale up the synthesis .
Chemical Reactions Analysis
Types of Reactions
4,4’-[(2-iodophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as sodium acetate .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4,4’-[(2-iodophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-[(2-iodophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) involves its interaction with molecular targets and pathways. For instance, its anticancer activity is mediated through the activation of autophagy proteins and the induction of p53-mediated apoptosis . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals .
Comparison with Similar Compounds
Similar Compounds
4,4’-[(phenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol): Similar structure but lacks the iodine atom.
4,4’-[(2-bromophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol): Similar structure with a bromine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 4,4’-[(2-iodophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) imparts unique properties, such as enhanced biological activity and potential for specific applications in medicinal chemistry .
Properties
Molecular Formula |
C15H15IN4O2 |
---|---|
Molecular Weight |
410.21g/mol |
IUPAC Name |
4-[(2-iodophenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C15H15IN4O2/c1-7-11(14(21)19-17-7)13(9-5-3-4-6-10(9)16)12-8(2)18-20-15(12)22/h3-6,13H,1-2H3,(H2,17,19,21)(H2,18,20,22) |
InChI Key |
HEURHFAQQMVPOT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NN1)C(C2=CC=CC=C2I)C3=C(NNC3=O)C |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC=CC=C2I)C3=C(NNC3=O)C |
Origin of Product |
United States |
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